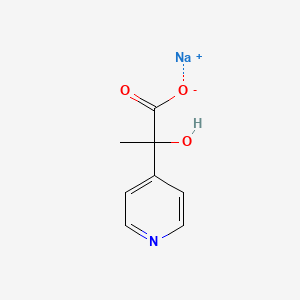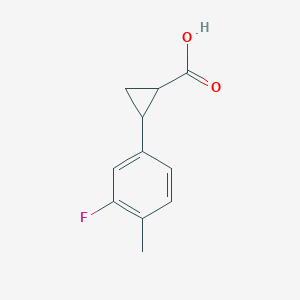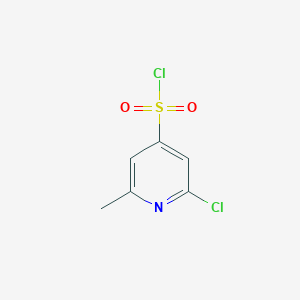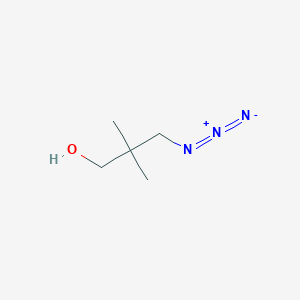
3-Azido-2,2-dimethylpropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C5H11N3O. It is characterized by the presence of an azido group (-N3) attached to a tertiary carbon atom, which is part of a 2,2-dimethylpropan-1-ol structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2,2-dimethylpropan-1-ol typically involves the nucleophilic substitution of a suitable precursor, such as 3-chloro-2,2-dimethylpropan-1-ol, with sodium azide (NaN3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Safety measures would also be crucial due to the potentially hazardous nature of azides.
化学反応の分析
Types of Reactions
3-Azido-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Cycloaddition: Copper(I) catalysts in the presence of alkynes for click chemistry reactions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-Amino-2,2-dimethylpropan-1-ol.
Cycloaddition: 1,2,3-Triazole derivatives.
科学的研究の応用
3-Azido-2,2-dimethylpropan-1-ol has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
作用機序
The mechanism of action of 3-Azido-2,2-dimethylpropan-1-ol largely depends on the specific chemical reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is catalyzed by copper(I) ions, which facilitate the cycloaddition process. The azido group can also be reduced to an amine, which can then participate in further chemical transformations .
類似化合物との比較
Similar Compounds
3-Azido-1-propanol: Similar structure but lacks the 2,2-dimethyl substitution.
2-Azido-2-methylpropan-1-ol: Similar but with only one methyl group.
3-Azido-2,2-dimethylbutan-1-ol: Similar but with an additional carbon in the chain.
Uniqueness
3-Azido-2,2-dimethylpropan-1-ol is unique due to its tertiary carbon center, which provides steric hindrance and influences its reactivity. This makes it particularly useful in applications where controlled reactivity is desired, such as in the synthesis of complex molecules and materials .
特性
分子式 |
C5H11N3O |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
3-azido-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H11N3O/c1-5(2,4-9)3-7-8-6/h9H,3-4H2,1-2H3 |
InChIキー |
PKNYBWJLOICIMN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CN=[N+]=[N-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


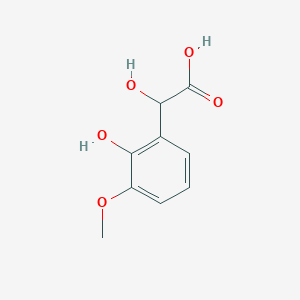
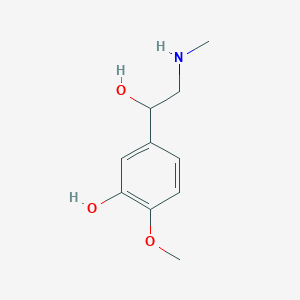
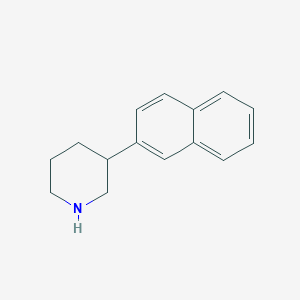
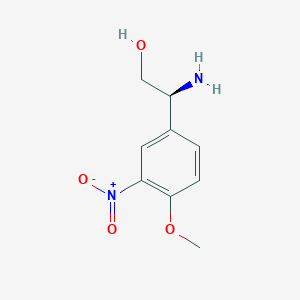
aminehydrochloride](/img/structure/B13600498.png)
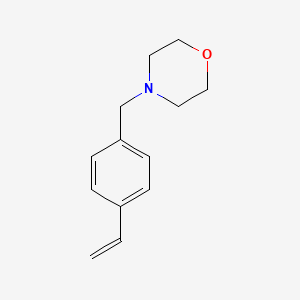
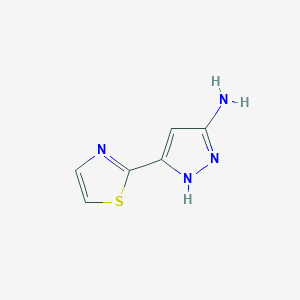
![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)
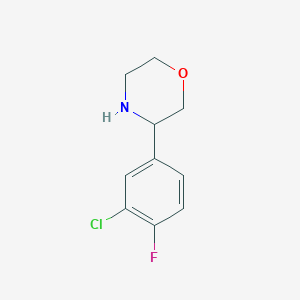
![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
